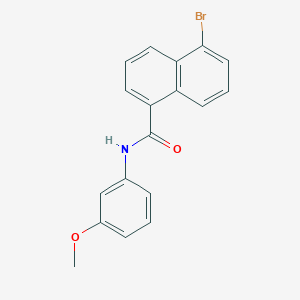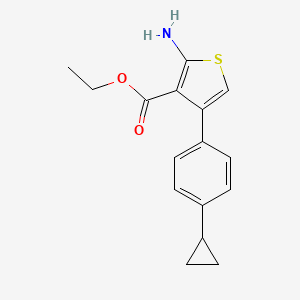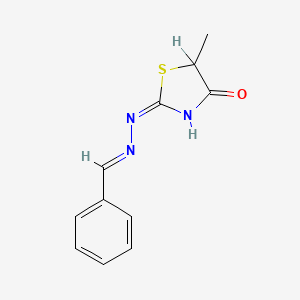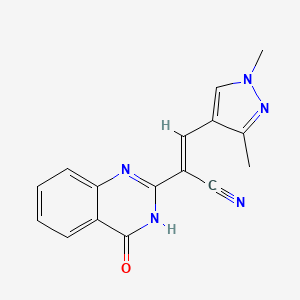![molecular formula C20H22F3N5O2 B6090992 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6090992.png)
4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PF-05089771 and is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. In
作用机制
The mechanism of action of 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves its binding to the NOP receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, the compound inhibits the activity of the NOP receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and glutamate. This ultimately results in a reduction in pain, anxiety, and addictive behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its binding to the NOP receptor. This compound has been found to have a high affinity and selectivity for this receptor, which leads to a reduction in the release of neurotransmitters such as dopamine and glutamate. This ultimately results in a reduction in pain, anxiety, and addictive behaviors.
实验室实验的优点和局限性
The advantages of using 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine in lab experiments are primarily related to its high affinity and selectivity for the NOP receptor. This makes it an ideal compound for studying the role of this receptor in various neurological disorders. However, the limitations of using this compound in lab experiments are related to its potential toxicity and side effects. Therefore, caution must be taken when using this compound in lab experiments.
未来方向
There are several future directions for the study of 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine. One possible direction is to further investigate its potential use as a therapeutic agent for various neurological disorders such as chronic pain, anxiety, and drug addiction. Another direction is to study its potential toxicity and side effects in more detail to ensure its safety for human use. Additionally, further research can be conducted to explore the mechanism of action of this compound in more detail to better understand its potential therapeutic benefits.
合成方法
The synthesis of 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine involves the reaction of 4-(4-amino-6-morpholino-pyrimidin-2-ylamino)-N-(3-trifluoromethyl)benzamide with 1-(4-fluorophenyl)piperazine. This reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the final product.
科学研究应用
The scientific research application of 4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is primarily focused on its potential use as a therapeutic agent. This compound has been found to have a high affinity and selectivity for the NOP receptor, which is involved in the regulation of pain, anxiety, and addiction. Therefore, it has been studied for its potential use in the treatment of various neurological disorders such as chronic pain, anxiety, and drug addiction.
属性
IUPAC Name |
[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)16-3-1-2-15(12-16)19(29)28-6-4-26(5-7-28)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLOCGZGVDGBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6090916.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)
![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)

![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(4-bromophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6090947.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B6090962.png)
![5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid](/img/structure/B6090967.png)
![N-(3-chloro-4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6090976.png)


